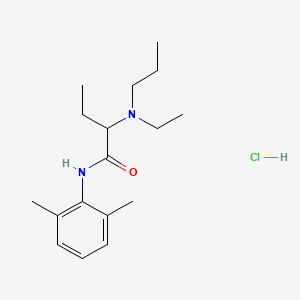
Escitalopram hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Escitalopram hydrobromide is a 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrobromide resulting from the reaction of equimolar amounts of escitalopram and hydrogen bromide. It has a role as a serotonin uptake inhibitor and an antidepressant. It is an enantiomer of a (R)-citalopram hydrobromide.
Wissenschaftliche Forschungsanwendungen
1. Antidepressant-like Effects and NMDA Receptor Inhibition
Escitalopram is a serotonin reuptake inhibitor primarily used in depression and anxiety treatments. A study by Zomkowski et al. (2010) explored its antidepressant-like effects in the forced swimming test, highlighting the involvement of NMDA receptors and the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its mechanism of action (Zomkowski et al., 2010).
2. Effectiveness in Generalized Anxiety Disorder
A double-blind study by Davidson et al. (2004) demonstrated that escitalopram, dosed flexibly between 10-20 mg/day, was effective and well-tolerated in treating generalized anxiety disorder, significantly improving anxiety symptoms compared to placebo (Davidson et al., 2004).
3. Genetic Associations with Metabolism
Research by Bråten et al. (2021) identified a novel CYP2C-haplotype associated with ultrarapid metabolism of escitalopram, offering insights into the genetic factors influencing individual responses to the drug (Bråten et al., 2021).
4. Neuroprotective Effects in Cerebral Ischemia
A study by Lee et al. (2011) investigated escitalopram's neuroprotective effects in transient cerebral ischemia, revealing its role in increasing brain-derived neurotrophic factor levels and reducing oxidative stress in the brain (Lee et al., 2011).
5. Serotonin Reponses Analysis
Wood and Hashemi (2013) used fast-scan cyclic voltammetry to study dynamic serotonin responses to acute escitalopram doses in mice, shedding light on the neurochemical aspects of SSRI treatment in depression (Wood & Hashemi, 2013).
6. Improving Depression and Resilience in Caregivers
Lavretsky et al. (2010) conducted a study on family dementia caregivers, showing that escitalopram improved depression, resilience, and quality of life, suggesting its potential in stress-related conditions (Lavretsky et al., 2010).
7. Antidepressant and Anti-Inflammatory Mechanisms
Dionisie et al. (2021) explored escitalopram's antidepressant effects, noting its impact on oxidative stress, apoptosis, and BDNF in rats, indicating complex mechanisms of action (Dionisie et al., 2021).
Eigenschaften
Molekularformel |
C20H22BrFN2O |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/t20-;/m0./s1 |
InChI-Schlüssel |
WIHMBLDNRMIGDW-BDQAORGHSA-N |
Isomerische SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
Kanonische SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



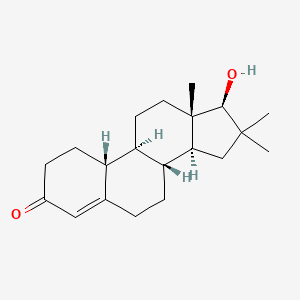
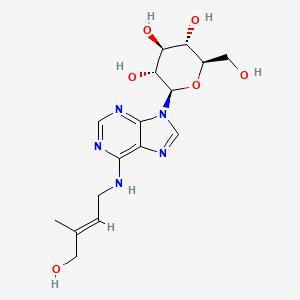
![methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate](/img/structure/B1244651.png)
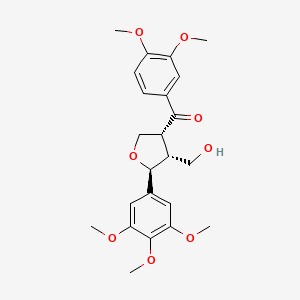


![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2,6-difluoro-benzoic acid](/img/structure/B1244660.png)
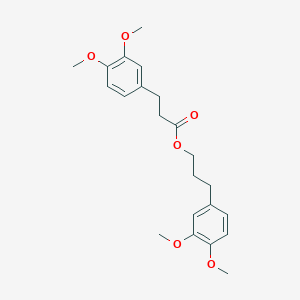

![1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1244666.png)
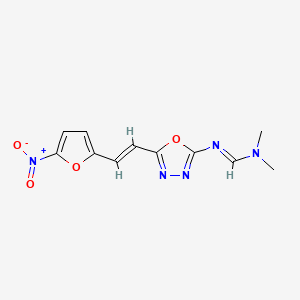
![2-hydroxy-N'-[(E)-(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B1244668.png)
![N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine](/img/structure/B1244669.png)
